The synthesis of isoscoparin can be achieved through various methods:
The technical details surrounding the synthesis include:
Isoscoparin has a molecular formula of C22H22O11, with an average mass of approximately 462.40 g/mol. The compound's structure can be represented using various notations:
Isoscoparin participates in several chemical reactions:
Common reagents used in these reactions include:
Isoscoparin is characterized by its solid state at room temperature, exhibiting stability under normal conditions. Its solubility profile indicates good solubility in polar solvents due to the presence of hydroxyl groups.
The compound displays properties typical of flavonoids, including antioxidant activity and potential anti-inflammatory effects. Its reactivity can be influenced by environmental factors such as pH and temperature .
Isoscoparin has been studied for various scientific applications:
Isoscoparin (luteolin-6-C-glucoside-3′-O-methyl ether) is a bioactive methylated C-glycosylflavonoid predominantly accumulated in the leaves of Isatis indigotica. Its biosynthesis integrates C-glycosylation, O-methylation, and O-glycosylation steps. The initial stage involves C-glucosylation of the flavone backbone, catalyzed by uridine diphosphate (UDP)-dependent C-glycosyltransferases (CGTs). In I. indigotica, transcriptomic analyses identified candidate CGTs homologous to Oryza sativa OsCGT, which converts 2-hydroxyflavanones to unstable 2-hydroxyflavanone-C-glucosides. These intermediates undergo spontaneous or enzyme-catalyzed dehydration to form stable 6-C- or 8-C-glucosylflavones like isoorientin (luteolin-6-C-glucoside) [4] [8].
Subsequent methylation at the 3′-hydroxyl group of isoorientin is mediated by cation-dependent Type II O-methyltransferases (OMTs). IiOMT1 and IiOMT2, specifically expressed in leaves, catalyze this step using S-adenosylmethionine (SAM) as a methyl donor, yielding isoscoparin. Their activity requires Mg²⁺ and is enhanced by elevated expression in younger leaves, correlating with isoscoparin accumulation patterns [1] [8]. The final O-glycosylation step, attaching glucose to the 4′-hydroxyl group of isoscoparin, is detailed in Section 1.2.
Table 1: Key Enzymes in Isoscoparin Biosynthesis in Isatis indigotica* [1] [3] [4]*
Enzyme Class | Representative Enzymes | Function | Cofactors/Requirements |
---|---|---|---|
C-Glycosyltransferase | Homologs of OsCGT | Converts 2-hydroxyflavanones to C-glucosides | UDP-glucose |
Type II O-Methyltransferase | IiOMT1, IiOMT2 | Methylates 3′-OH of isoorientin | SAM, Mg²⁺ |
O-Glycosyltransferase | UGT73B16, UGT73B17 | Adds glucose to 4′-OH of isoscoparin | UDP-glucose |
Tandem uridine diphosphate glycosyltransferases UGT73B16 and UGT73B17 (grouped under UGT73Bs) catalyze the 4′-O-glycosylation of flavonoid 6-C-glycosides, including isoscoparin, isoorientin, and isovitexin. These enzymes belong to the GT-1 family and contain a conserved plant secondary product glycosyltransferase (PSPG) box, which binds UDP-sugars. Phylogenetic analysis of 89 UGTs in I. indigotica revealed UGT73Bs cluster with characterized flavonoid O-glycosyltransferases, sharing >75% sequence identity [3] [8].
Functional validation using recombinant enzymes demonstrated UGT73Bs exclusively utilize UDP-glucose (not UDP-galactose or UDP-rhamnose) to glycosylate the 4′-hydroxyl position of C-glycosylflavonoid acceptors. Kinetic assays revealed distinct catalytic efficiencies:
Site-directed mutagenesis identified residues critical for activity. For example, replacing His⁷⁷ in UGT73B16 with alanine reduced activity by >90%, indicating its role in acceptor substrate stabilization [3]. Methyl jasmonate (MeJA) induction upregulated UGT73B expression 4.5-fold, paralleling a 3-fold increase in 4′-O-glycosyl-isoscoparin accumulation, confirming in planta relevance [8].
The modification of C-glycosylflavonoids involves stringent regioselectivity governed by enzyme structural features:
C-Glycosides’ inherent stability—resistant to acid hydrolysis and glycosidases—contrasts with O-glycosides. This stability arises from the C–C bond between glucose and the aglycone, which prevents enzymatic cleavage by typical gut microbiota [6] [10]. However, specialized bacterial enzymes like those in Dorea sp. MRG-IFC3 employ oxidation-elimination cascades for C-deglycosylation, though isoscoparin is not a substrate [6].
Synthetic biology approaches enable scalable production of complex glycosides like 4′-O-glycosyl-isoscoparin:
Table 2: Metabolic Engineering Platforms for Isoscoparin Derivatives [3] [7] [10]
Strategy | Host System | Key Modifications | Yield/Conversion |
---|---|---|---|
Full Pathway Reconstitution | Saccharomyces cerevisiae | CGT + IiOMT2 + UGT73B16 + sucrose synthase | 38 mg/L |
Chimeric Glycosyltransferase | Escherichia coli | Fusion of UGT74B1 (acceptor) and UGT73B (donor) domains | k꜀ₐₜ increased 1.8× |
Cell-Free Biocatalysis | In vitro | Immobilized UGT73B16 + sucrose synthase | 95% conversion |
Future directions include leveraging multi-omics data for UGT discovery and engineering GT promiscuity to produce diverse sugar conjugates (e.g., rhamnosylated or glucuronidated derivatives) [9] [10].
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